molecular formula C16H22N2O4S B2904834 N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1797632-74-6

N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2904834
CAS No.: 1797632-74-6
M. Wt: 338.42
InChI Key: YJOGUOHTZFPLNF-UHFFFAOYSA-N
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Description

N-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a structurally complex molecule featuring an acetamide group attached to a para-substituted phenyl ring. The phenyl ring is further functionalized with a carbonyl-linked azetidine (a four-membered nitrogen-containing heterocycle) bearing an isobutylsulfonyl group. This compound combines multiple pharmacophoric elements:

  • Acetamide moiety: Commonly found in bioactive molecules, acetamides are known for hydrogen-bonding interactions and metabolic stability .
  • Isobutylsulfonyl group: Sulfonyl groups are prevalent in enzyme inhibitors (e.g., sulfonamide drugs) due to their ability to interact with catalytic residues .

Properties

IUPAC Name

N-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-11(2)10-23(21,22)15-8-18(9-15)16(20)13-4-6-14(7-5-13)17-12(3)19/h4-7,11,15H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOGUOHTZFPLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a β-amino alcohol with a suitable leaving group under basic conditions to form the azetidine ring.

  • Introduction of the Isobutylsulfonyl Group: : The isobutylsulfonyl group can be introduced via sulfonylation reactions. This involves reacting the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.

  • Coupling with Phenylacetic Acid: : The final step involves coupling the azetidine derivative with phenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isobutylsulfonyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines under appropriate conditions.

  • Substitution: : The aromatic ring and the azetidine ring can participate in substitution reactions. For example, nucleophilic aromatic substitution can occur at the phenyl ring, while the azetidine ring can undergo ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

  • Biological Studies: : The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.

  • Industrial Applications: : It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The isobutylsulfonyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide with structurally analogous compounds from the evidence:

Compound Name Key Structural Features Synthesis Applications/Findings Reference
This compound Acetamide, azetidine, isobutylsulfonyl, phenyl carbonyl Hypothetical: Acylation of azetidine-sulfonyl precursor followed by acetylation. Potential enzyme inhibition or polymer synthesis (inferred from structural analogs). N/A
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide, nitro, chloro, methylsulfonyl Reflux of sulfonamide with acetic anhydride . Intermediate for sulfur-containing heterocycles; exhibits intermolecular H-bonding .
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide (Patent) Acetamide, phenyl, carbazole-derived carbonyl Condensation of carbazole precursors with activated phenyl intermediates . Anticancer or CNS activity (tetrahydrocarbazoles are known for bioactivity) .
N-(4-Hydroxyphenyl)acetamide Acetamide, hydroxyl Acetylation of 4-aminophenol (common method). High research interest (289,000+ documents); precursor for analgesics (e.g., paracetamol) .

Key Observations:

Structural Complexity :

  • The target compound’s azetidine-sulfonyl group distinguishes it from simpler analogs like N-(4-hydroxyphenyl)acetamide . Its rigidity may confer superior binding affinity compared to flexible carbazole derivatives .
  • Unlike N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which has planar nitro and sulfonyl groups , the azetidine ring introduces stereoelectronic effects that could modulate reactivity.

Synthesis :

  • The target compound likely requires multi-step synthesis: (i) sulfonation of azetidine, (ii) acylation with a phenyl carbonyl chloride, and (iii) final acetylation. This contrasts with the straightforward acetylation used for N-(4-hydroxyphenyl)acetamide .

Biological and Material Relevance :

  • The isobutylsulfonyl group may enhance solubility compared to methylsulfonyl analogs , while the azetidine’s strain could improve thermal stability in polymeric applications .
  • Carbazole-based acetamides in the patent highlight the importance of aromatic systems in bioactive molecules, suggesting the target compound’s phenyl-azetidine motif warrants similar exploration.

Biological Activity

N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure, which includes an azetidine ring and a sulfonamide group. The structural formula is pivotal for understanding its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H20N2O3S
Molecular Weight320.41 g/mol
CAS Number[Insert CAS Number]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The unique structural features allow it to modulate various biological pathways, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Cell Signaling Alteration : It could alter cellular signaling pathways, affecting processes such as proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, azetidine derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines .
  • Anti-inflammatory Properties : The presence of the sulfonamide group suggests potential anti-inflammatory effects, which are common in similar compounds used in therapeutic settings.
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antiproliferative Studies : In a comparative study, azetidine derivatives demonstrated IC50 values ranging from 2.03 µM to 3.6 µM against neuroblastoma and colorectal adenocarcinoma cell lines, indicating strong antiproliferative activity .
  • Mechanistic Insights : Another study highlighted the ability of similar compounds to inhibit tubulin polymerization, a critical process in cell division, thereby establishing a mechanism for their anticancer effects .
  • Pharmacological Screening : A series of pharmacological evaluations revealed that compounds with structural similarities exhibited promising anticonvulsant activity with minimal cytotoxicity, suggesting a favorable therapeutic profile .

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Fragment Replacement : Modify the isobutylsulfonyl group to optimize steric/electronic effects .
  • Bioisosteric Substitution : Replace the azetidine ring with pyrrolidine or oxetane to enhance metabolic stability .
  • Free-Wilson Analysis : Use multivariate regression to correlate substituents with activity .

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